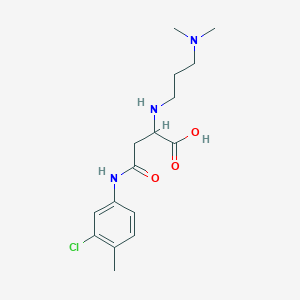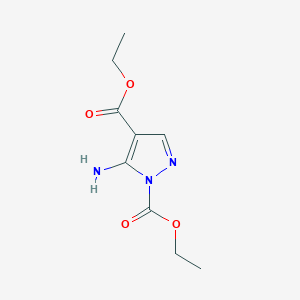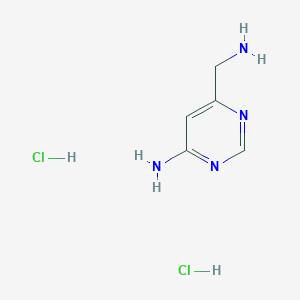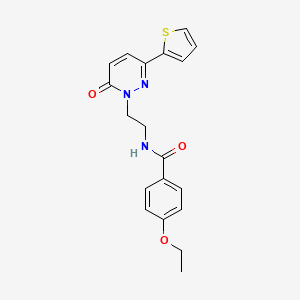
4-((3-Chloro-4-methylphenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-Chloro-4-methylphenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C16H24ClN3O3 and its molecular weight is 341.84. The purity is usually 95%.
BenchChem offers high-quality 4-((3-Chloro-4-methylphenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-Chloro-4-methylphenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopic Studies
A study on a chloramphenicol derivative, which is chemically similar to the compound , utilized vibrational spectroscopy (Raman and infrared) supported by DFT calculations to analyze its crystal structure. This research highlights the significance of spectroscopic techniques in understanding the molecular interactions and structures of complex organic compounds, potentially including "4-((3-Chloro-4-methylphenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid" (Fernandes et al., 2017).
Synthesis and Structural Analysis
Another research effort focused on the transformation of similar compounds into methyl 2-benzoylamino-3-oxobutanoate, demonstrating the synthetic versatility of these molecules. This study could provide insights into synthesizing and modifying "4-((3-Chloro-4-methylphenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid" for various scientific applications (Bratušek et al., 1998).
Molecular Docking and Biological Activities
Molecular docking and vibrational studies of dichlorophenyl amino derivatives showcased the potential biological activities of these compounds. Such research may indicate the therapeutic and biochemical applications of "4-((3-Chloro-4-methylphenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid," suggesting its role in inhibiting specific growth factors or proteins (Vanasundari et al., 2018).
Optical and Electronic Studies
Research on similar compounds, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, explored their optical and electronic properties, including hyperpolarizability and molecular electrostatic potential. These studies are crucial for developing nonlinear optical materials and understanding the electronic characteristics of complex organic molecules (Raju et al., 2015).
Analytical and Environmental Applications
The development of sensitive ELISA methods for analyzing organophosphorous insecticides in fruit samples, utilizing derivatives structurally related to the compound of interest, indicates the potential of "4-((3-Chloro-4-methylphenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid" in environmental monitoring and analytical chemistry (Zhang et al., 2008).
Eigenschaften
IUPAC Name |
4-(3-chloro-4-methylanilino)-2-[3-(dimethylamino)propylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O3/c1-11-5-6-12(9-13(11)17)19-15(21)10-14(16(22)23)18-7-4-8-20(2)3/h5-6,9,14,18H,4,7-8,10H2,1-3H3,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNNGRUOZDHEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)NCCCN(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Chloro-4-methylphenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2675719.png)

![3-(6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromen-2-yl)propanoic acid](/img/structure/B2675722.png)





![[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2675732.png)



![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide](/img/structure/B2675738.png)
